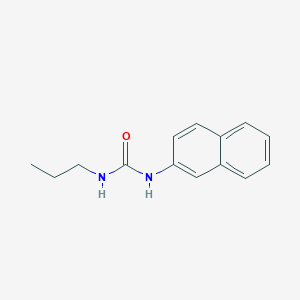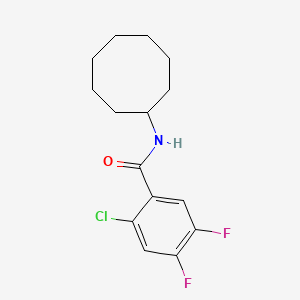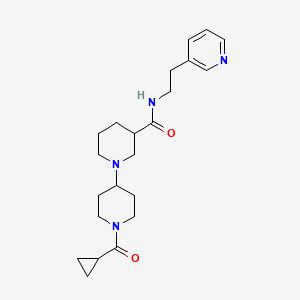![molecular formula C23H26N2O2 B5258804 2-(3-hydroxyphenyl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone](/img/structure/B5258804.png)
2-(3-hydroxyphenyl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-hydroxyphenyl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[52202,6]undecan-5-yl]ethanone is a complex organic compound with a unique structure that combines a hydroxyphenyl group and a diazatricycloundecane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone typically involves multiple steps:
Formation of the Diazatricycloundecane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricycloundecane structure.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: The ethanone linkage is formed through a condensation reaction, typically involving an aldehyde and a ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2-(3-hydroxyphenyl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Materials Science: Possible applications in the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 2-(3-hydroxyphenyl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the diazatricycloundecane core provides structural rigidity and specificity. This compound may modulate biological pathways by inhibiting or activating specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-hydroxyphenyl)-1-[(2R,3R,6R)-3-methyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone
- 2-(3-hydroxyphenyl)-1-[(2R,3R,6R)-3-ethyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone
Uniqueness
The uniqueness of 2-(3-hydroxyphenyl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, specificity, or activity in certain applications.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-19-8-4-5-16(13-19)14-21(27)25-15-20(17-6-2-1-3-7-17)23-22(25)18-9-11-24(23)12-10-18/h1-8,13,18,20,22-23,26H,9-12,14-15H2/t20-,22+,23+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBRIFOAEKTSTF-MDNUFGMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3C(=O)CC4=CC(=CC=C4)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3C(=O)CC4=CC(=CC=C4)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5258729.png)

![2-{2-chloro-4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]phenoxy}acetamide](/img/structure/B5258737.png)
![2-[benzoyl(phenylsulfonyl)amino]phenyl benzoate](/img/structure/B5258745.png)
![1-acetyl-N-[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5258747.png)
![7-(3,4-dimethoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5258748.png)
![1-acetyl-N-[2-(pyridin-3-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B5258754.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B5258759.png)

![3-[2-(2-fluorophenyl)ethyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5258781.png)
![(4aS*,7aR*)-1-(4-morpholinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5258796.png)

![N~4~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)pyrimidine-2,4-diamine](/img/structure/B5258817.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-(piperidin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5258827.png)
